

A Technical Guide to the Spectroscopic Analysis of Dodec-1-en-8-yne

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Compound of Interest

Compound Name: Dodec-1-EN-8-yne

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Introduction

Dodec-1-en-8-yne is a long-chain hydrocarbon featuring both a terminal double bond (alkene) and an internal triple bond (alkyne). This unique combination of functional groups makes it a molecule of interest in organic synthesis and materials science. A thorough spectroscopic analysis is crucial for its unambiguous identification and characterization. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Dodec-1-en-8-yne**, along with the methodologies for their acquisition. While comprehensive experimental data for this specific molecule is not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, serving as a valuable reference for researchers.

Predicted Spectroscopic Data

The structural formula of **Dodec-1-en-8-yne** is $\text{CH}_2=\text{CH}(\text{CH}_2)_5\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3$. Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for **Dodec-1-en-8-yne** are presented in Table 1.

Table 1: Predicted ^1H NMR Data for **Dodec-1-en-8-yne**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~5.8	ddt	1H	=CH-
~5.0	m	2H	CH ₂ =
~2.1	m	4H	-CH ₂ -C \equiv and C \equiv C-CH ₂ -
~2.0	m	2H	-CH ₂ -CH=
~1.4	m	4H	-(CH ₂) ₂ -
~0.9	t	3H	-CH ₃

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of a molecule. The predicted chemical shifts for **Dodec-1-en-8-yne** are detailed in Table 2.

Table 2: Predicted ^{13}C NMR Data for **Dodec-1-en-8-yne**

Chemical Shift (δ , ppm)	Assignment
~139	=CH-
~114	CH ₂ =
~80	-C \equiv C- (internal)
~33	-CH ₂ -CH=
~29	-(CH ₂) _n -
~22	-CH ₂ -CH ₃
~19	-CH ₂ -C \equiv
~14	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for **Dodec-1-en-8-yne** are listed in Table 3.

Table 3: Predicted IR Absorption Data for **Dodec-1-en-8-yne**

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3080	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
~2230	Weak-Medium	-C≡C- stretch (internal alkyne)
~1640	Medium	C=C stretch (alkene)
~990 and ~910	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion and key fragments for **Dodec-1-en-8-yne** are presented in Table 4. The molecular formula is C₁₂H₂₀, with a molecular weight of approximately 164.29 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **Dodec-1-en-8-yne**

m/z	Interpretation
164	$[M]^+$ (Molecular Ion)
149	$[M-CH_3]^+$
135	$[M-C_2H_5]^+$
121	$[M-C_3H_7]^+$
95	$[C_7H_{11}]^+$ (cleavage at the alkyne)
67	$[C_5H_7]^+$ (cleavage at the alkene)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Dodec-1-en-8-yne** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: For a liquid sample like **Dodec-1-en-8-yne**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

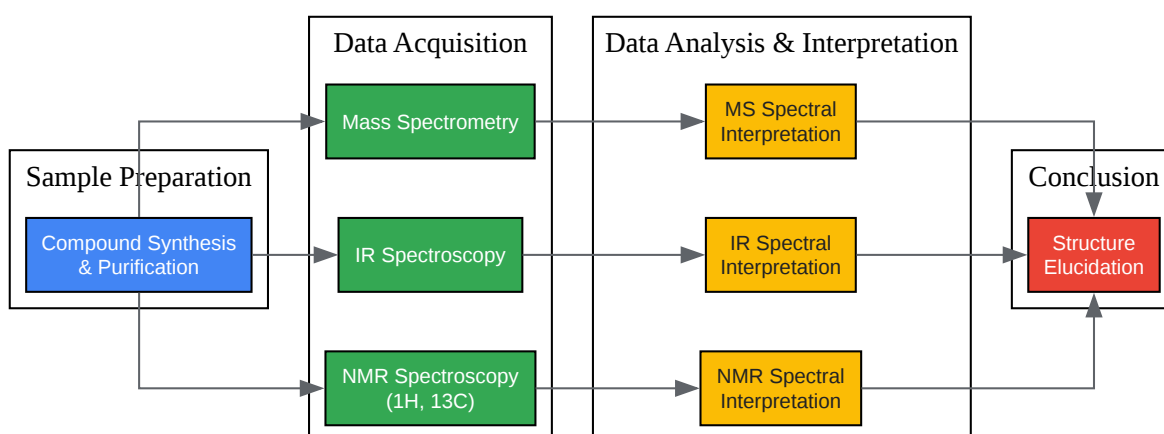
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a novel compound like **Dodec-1-en-8-yne** involves a systematic process of sample preparation, data acquisition, and spectral interpretation.



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Caption: Spectroscopic analysis workflow for **Dodec-1-en-8-yne**.

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References

- 1. Dodec-1-en-8-yne | C₁₂H₂₀ | CID 71352905 - PubChem [pubchem.ncbi.nlm.nih.gov]
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